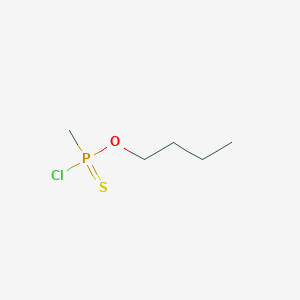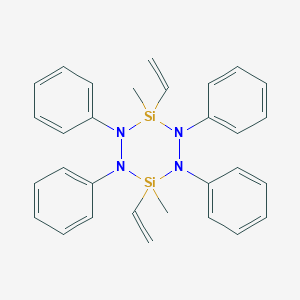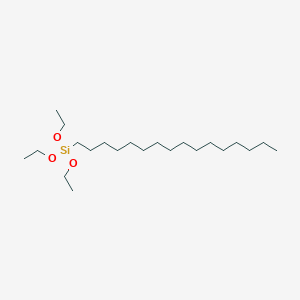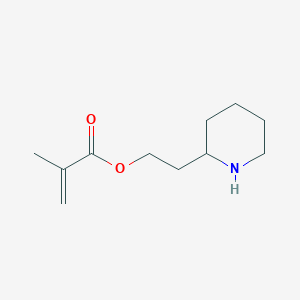
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
Übersicht
Beschreibung
“(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid”, also known as “(-)-MTPA” or “Mosher’s acid”, is a chemical compound with the linear formula C6H5C(OCH3)(CF3)CO2H . It has a molecular weight of 234.17 . This compound is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis, which are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Molecular Structure Analysis
The molecular structure of “(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid” can be represented by the SMILES stringCOC@=O)(c1ccccc1)C(F)(F)F . The InChI key for this compound is JJYKJUXBWFATTE-VIFPVBQESA-N . Physical And Chemical Properties Analysis
“(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid” is a liquid at room temperature . It has a density of 1.303 g/mL at 25 °C , a boiling point of 95-97 °C/0.05 mmHg , and a melting point of 46-49 °C . The refractive index is 1.474 (lit.) . It has an optical activity of [α]18/D -72°, c = 1.6 in methanol .Wissenschaftliche Forschungsanwendungen
“(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid”, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Method of Application : The alcohol or amine is reacted with Mosher’s acid in the presence of a base to form the ester or amide. The resulting compound is then analyzed using NMR spectroscopy .
Results/Outcomes : The NMR spectrum of the Mosher ester or amide provides information about the stereochemistry of the original alcohol or amine. This method is particularly useful for complex molecules where the stereochemistry cannot be determined by other means .
-
Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors
- Application Summary : Mosher’s acid has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . These are compounds that could potentially be used in the treatment of thrombosis (blood clots) and conditions related to the activity of lipoxygenase enzymes, such as inflammation and allergies .
- Method of Application : The specific methods of application would depend on the exact compounds being synthesized. Generally, this would involve reacting Mosher’s acid with other reagents under controlled conditions to form the desired product .
- Results/Outcomes : The outcome of these syntheses would be new compounds that could potentially be used as antithrombotics or lipoxygenase inhibitors. Further testing would be required to confirm their efficacy and safety .
-
Derivatizing Agent in Mosher Ester Analysis
- Application Summary : Mosher’s acid is used as a derivatizing agent in Mosher ester analysis . This is an NMR-based method for determining the absolute configuration of the chiral carbon center in secondary alcohols .
- Method of Application : The alcohol is reacted with Mosher’s acid to form an ester. The resulting compound is then analyzed using NMR spectroscopy .
- Results/Outcomes : The NMR spectrum of the Mosher ester provides information about the stereochemistry of the original alcohol. This method is particularly useful for complex molecules where the stereochemistry cannot be determined by other means .
-
Derivatizing Agent in Mosher Amide Analysis
- Application Summary : Mosher’s acid is also used as a derivatizing agent in Mosher amide analysis . This is an NMR-based method for determining the absolute configuration of the chiral carbon center in secondary amines .
- Method of Application : The amine is reacted with Mosher’s acid to form an amide. The resulting compound is then analyzed using NMR spectroscopy .
- Results/Outcomes : The NMR spectrum of the Mosher amide provides information about the stereochemistry of the original amine. This method is particularly useful for complex molecules where the stereochemistry cannot be determined by other means .
-
Synthesis of Chiral Catalysts & Ligands
- Application Summary : Mosher’s acid is used in the synthesis of chiral catalysts and ligands . These are compounds that can be used to control the stereochemistry of reactions, making them particularly useful in the synthesis of pharmaceuticals and other biologically active compounds .
- Method of Application : The specific methods of application would depend on the exact compounds being synthesized. Generally, this would involve reacting Mosher’s acid with other reagents under controlled conditions to form the desired product .
- Results/Outcomes : The outcome of these syntheses would be new chiral catalysts and ligands that could be used to control the stereochemistry of reactions .
-
Derivatizing Agent in Mosher Ester Analysis
- Application Summary : Mosher’s acid is used as a derivatizing agent in Mosher ester analysis . This is an NMR-based method for determining the absolute configuration of the chiral carbon center in secondary alcohols .
- Method of Application : The alcohol is reacted with Mosher’s acid to form an ester. The resulting compound is then analyzed using NMR spectroscopy .
- Results/Outcomes : The NMR spectrum of the Mosher ester provides information about the stereochemistry of the original alcohol. This method is particularly useful for complex molecules where the stereochemistry cannot be determined by other means .
-
Derivatizing Agent in Mosher Amide Analysis
- Application Summary : Mosher’s acid is also used as a derivatizing agent in Mosher amide analysis . This is an NMR-based method for determining the absolute configuration of the chiral carbon center in secondary amines .
- Method of Application : The amine is reacted with Mosher’s acid to form an amide. The resulting compound is then analyzed using NMR spectroscopy .
- Results/Outcomes : The NMR spectrum of the Mosher amide provides information about the stereochemistry of the original amine. This method is particularly useful for complex molecules where the stereochemistry cannot be determined by other means .
Eigenschaften
IUPAC Name |
(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKJUXBWFATTE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897011 | |
| Record name | (-)-Mosher's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | |
CAS RN |
17257-71-5 | |
| Record name | (S)-Methoxy(trifluoromethyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17257-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Mosher's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172HCJ1IQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)


![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)








